

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyphenethylamine

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Compound of Interest

Compound Name: **2-Methoxyphenethylamine**

Cat. No.: **B1581544**

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Methoxyphenethylamine** (2-MPEA), an organic compound of significant interest in pharmaceutical and neuroscience research.^{[1][2][3]} This document details established synthetic routes, purification methodologies, and extensive characterization data. It is designed to serve as a practical resource for researchers engaged in the study and application of this and related phenethylamine derivatives.

Introduction

2-Methoxyphenethylamine (CAS No. 2045-79-6) is a phenethylamine derivative featuring a methoxy group at the ortho position of the phenyl ring.^[2] Its structural similarity to endogenous neurotransmitters like dopamine and norepinephrine underlies its biological activity, making it a valuable precursor for neurologically active compounds and a tool for studying neurotransmitter systems.^{[2][3]} Notably, 2-MPEA has been identified as a potent full agonist of the human trace amine-associated receptor 1 (TAAR1), a receptor implicated in mood and cognitive functions.^[4] This guide outlines the key procedures for its preparation and the analytical techniques for its thorough characterization.

Physicochemical Properties

2-Methoxyphenethylamine is a clear, colorless to pale yellow or light brown liquid at room temperature.^{[1][3][5][6]} It possesses a characteristic amine-like odor and is soluble in polar solvents such as water and ethanol.^{[1][6]}

Table 1: Physicochemical Data for **2-Methoxyphenethylamine**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ NO	[3][7]
Molecular Weight	151.21 g/mol	[3][7]
Boiling Point	236-237 °C	[2][3][5]
Density	1.033 g/mL at 25 °C	[2][3]
Refractive Index	n _{20/D} 1.541	[3]
Melting Point	-45 °C	[5]
Purity (typical)	≥ 98% (GC)	[3]

Synthesis of 2-Methoxyphenethylamine

Several synthetic routes to **2-Methoxyphenethylamine** have been reported. The following protocols describe two common and effective methods.

Synthesis via Reductive Amination of 2-Methoxyacetophenone

This classic method involves the reaction of 2-methoxyacetophenone with ammonia under catalytic hydrogenation conditions.^[2]

Experimental Protocol:

- Reaction Setup: In a high-pressure reactor, combine 2-methoxyacetophenone (1 mole), a suitable solvent such as methanol, and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

- Ammonolysis: Pressurize the reactor with ammonia gas.
- Hydrogenation: Introduce hydrogen gas and heat the mixture. The reaction is typically carried out at elevated temperature and pressure. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion, cool the reactor, vent the excess gas, and filter the catalyst.
- Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under vacuum to yield pure **2-Methoxyphenethylamine**.

One-Pot Synthesis from Guaiacol

A patented, high-yield method utilizes guaiacol, urea, and ethanolamine in a one-pot reaction. [8] This approach avoids the use of expensive reagents and high-pressure conditions.[2]

Experimental Protocol:

- Reaction Mixture: To a 250 mL flask, add mesitylene (30 mL), guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), and potassium hydroxide (0.56 g, 0.01 mol).[8]
- Heating Program: Heat the mixture from 120°C to 170°C at a rate of 10°C every 30 minutes. Maintain the temperature at 170°C for 20 hours.[8]
- Second Stage: Add ethylenediamine (3.00 g, 0.05 mol) and continue heating at 170°C for an additional 2 hours.[8]
- Extraction: Cool the reaction mixture and dissolve the product in 50 mL of water. Adjust the pH to 2 with concentrated hydrochloric acid. Wash the aqueous layer with 50 mL of chloroform.[8]
- Isolation: Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution. Extract the product with 50 mL of chloroform.[8]
- Purification: Distill the chloroform under reduced pressure to obtain the final product. This method reports a yield of 60.1% with a purity of 87.3% by GC.[8]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized **2-Methoxyphenethylamine**.

Spectroscopic Analysis

Table 2: Spectroscopic Data for **2-Methoxyphenethylamine**

Technique	Data Source	Key Features
¹ H NMR	ChemicalBook	Data available but specific peak assignments not provided in search results.
¹³ C NMR	ChemicalBook[9], PubChem[7]	Data available but specific peak assignments not provided in search results.
IR Spectroscopy	NIST WebBook[10], PubChem[7]	Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches are expected.
Mass Spectrometry	NIST WebBook[10], SpectraBase[11]	Molecular ion peak and characteristic fragmentation patterns are used for identification.

Note: While the existence of spectral data is confirmed by various databases, specific peak assignments and detailed spectra were not available in the initial search results. Researchers should refer to the cited databases for direct access to the spectral data.

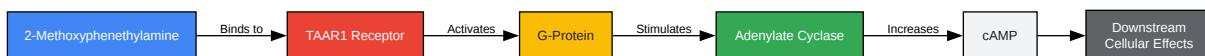
Biological Activity and Signaling

2-Methoxyphenethylamine's primary pharmacological action is as a potent full agonist at the human trace amine-associated receptor 1 (TAAR1).[4] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems. Its activation can influence the release of

neurotransmitters like dopamine and serotonin. The compound shows very low affinity for serotonin 5-HT2A or 5-HT2C receptors.[4]

TAAR1 Signaling Pathway

The interaction of **2-Methoxyphenethylamine** with TAAR1 initiates a signaling cascade.

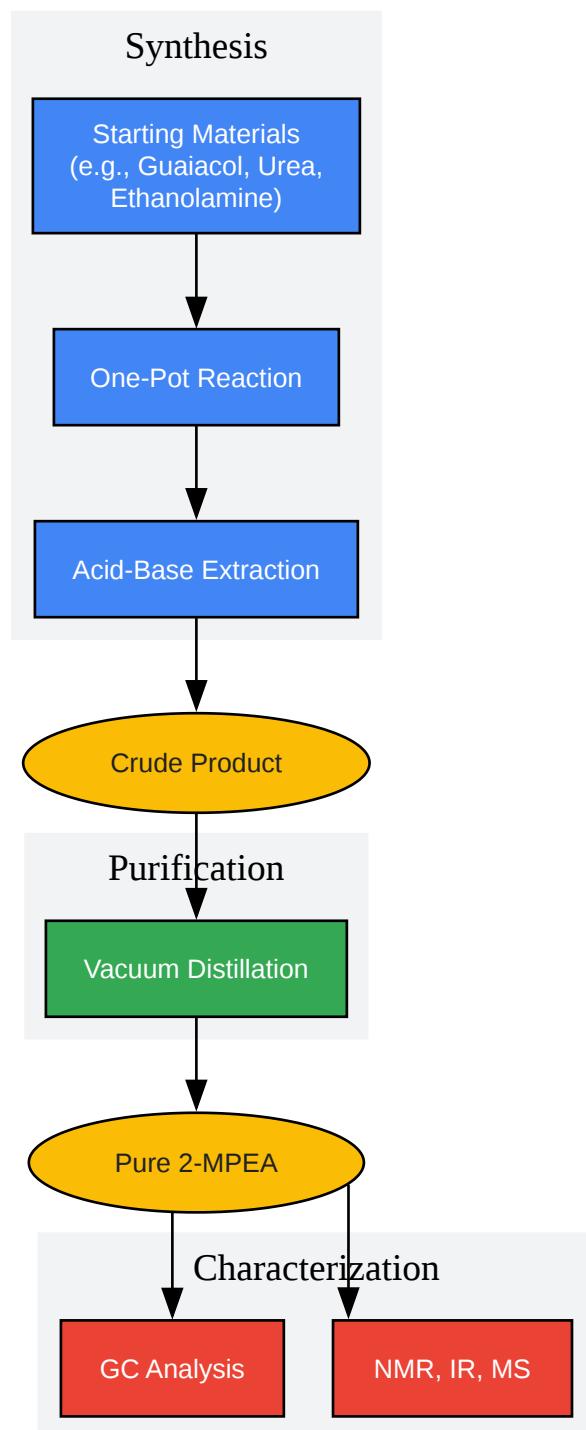


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Caption: TAAR1 activation by 2-MPEA.

Experimental Workflow for Synthesis and Characterization

The overall process from synthesis to characterization follows a logical workflow.



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Caption: Synthesis and analysis workflow.

Conclusion

This guide provides essential technical information for the synthesis and characterization of **2-Methoxyphenethylamine**. The detailed protocols and compiled data offer a solid foundation for researchers working with this compound. The elucidation of its role as a TAAR1 agonist opens avenues for its use in developing novel therapeutics for neurological and psychiatric disorders. Adherence to proper laboratory safety protocols is imperative when handling this and all chemical reagents.^[5]

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